molecular formula C23H18N2O B4962868 4-[(Z)-1-cyano-2-(2-propoxynaphthalen-1-yl)ethenyl]benzonitrile

4-[(Z)-1-cyano-2-(2-propoxynaphthalen-1-yl)ethenyl]benzonitrile

Cat. No.: B4962868
M. Wt: 338.4 g/mol
InChI Key: MOTNPHAHNSBEBZ-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Z)-1-cyano-2-(2-propoxynaphthalen-1-yl)ethenyl]benzonitrile is an organic compound characterized by its complex structure, which includes a naphthalene ring substituted with a cyano group and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-cyano-2-(2-propoxynaphthalen-1-yl)ethenyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the naphthalene derivative: The starting material, 2-naphthol, is reacted with propyl bromide in the presence of a base to form 2-propoxynaphthalene.

    Formation of the cyano derivative: The 2-propoxynaphthalene is then subjected to a Vilsmeier-Haack reaction to introduce the cyano group, forming 2-propoxy-1-naphthaldehyde.

    Formation of the final product: The final step involves a Knoevenagel condensation reaction between 2-propoxy-1-naphthaldehyde and 4-cyanobenzaldehyde in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-cyano-2-(2-propoxynaphthalen-1-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-[(Z)-1-cyano-2-(2-propoxynaphthalen-1-yl)ethenyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[(Z)-1-cyano-2-(2-propoxynaphthalen-1-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-[(Z)-1-cyano-2-(2-methoxynaphthalen-1-yl)ethenyl]benzonitrile: Similar structure but with a methoxy group instead of a propoxy group.

    4-[(Z)-1-cyano-2-(2-ethoxynaphthalen-1-yl)ethenyl]benzonitrile: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

4-[(Z)-1-cyano-2-(2-propoxynaphthalen-1-yl)ethenyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propoxy group enhances its solubility and reactivity compared to its methoxy and ethoxy analogs.

Properties

IUPAC Name

4-[(Z)-1-cyano-2-(2-propoxynaphthalen-1-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c1-2-13-26-23-12-11-19-5-3-4-6-21(19)22(23)14-20(16-25)18-9-7-17(15-24)8-10-18/h3-12,14H,2,13H2,1H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTNPHAHNSBEBZ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.